Timosaponin A1

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation de Timosaponin A1 implique généralement l'extraction des rhizomes d'Anemarrhena asphodeloides Bunge. Le processus d'extraction comprend plusieurs étapes telles que le séchage, le broyage et l'extraction par solvant à l'aide d'éthanol ou de méthanol . L'extrait brut est ensuite soumis à des techniques chromatographiques, y compris la chromatographie liquide haute performance (CLHP), pour isoler et purifier la this compound .

Méthodes de production industrielle

La production industrielle de this compound suit des processus d'extraction et de purification similaires, mais à plus grande échelle. L'utilisation de techniques chromatographiques avancées et de méthodes enzymatiques peut améliorer le rendement et la pureté de la this compound . De plus, le traitement salin du rhizome d'Anemarrhena a été utilisé pour augmenter la concentration de this compound .

Analyse Des Réactions Chimiques

Types de réactions

La Timosaponin A1 subit diverses réactions chimiques, notamment l'oxydation, la réduction et l'hydrolyse . Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.

Réactifs et conditions courantes

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound ayant des activités pharmacologiques modifiées .

Applications de la recherche scientifique

Chimie : Utilisé comme précurseur pour la synthèse d'autres composés bioactifs.

Biologie : Investigated for its role in modulating cellular processes and signaling pathways.

Industrie : Utilisé dans le développement de produits de santé naturels et de suppléments.

Mécanisme d'action

La this compound exerce ses effets par le biais de multiples cibles et voies moléculaires. Elle module l'activité des enzymes et des récepteurs impliqués dans l'inflammation, l'apoptose et la prolifération cellulaire . Les principales voies affectées par la this compound comprennent les voies NF-κB, mTOR et PI3K/AKT . En interagissant avec ces voies, la this compound peut inhiber la croissance des cellules cancéreuses, réduire l'inflammation et protéger les neurones des dommages .

Applications De Recherche Scientifique

Pharmacological Activities

1. Anti-Cancer Properties

Timosaponin A1 exhibits potent anti-cancer effects across various cancer types. Research indicates that it selectively induces apoptosis in cancer cells while sparing normal cells. The mechanisms underlying these effects include:

- Induction of Apoptosis : this compound triggers apoptotic pathways by modulating key proteins involved in cell survival and death. For instance, it has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Mcl-1 while promoting the release of cytochrome c from mitochondria, leading to caspase activation .

- Cell Cycle Arrest : Studies demonstrate that this compound can induce cell cycle arrest at the G0/G1 phase, which is crucial for inhibiting cancer cell proliferation .

- Targeting Specific Pathways : It affects various signaling pathways, including mTOR and NF-κB, which are pivotal in cancer progression and survival .

2. Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from degeneration. Its neuroprotective properties are attributed to:

- Reduction of Oxidative Stress : By scavenging reactive oxygen species (ROS), this compound helps mitigate oxidative damage in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's .

- Anti-Inflammatory Actions : It reduces the expression of pro-inflammatory cytokines, thereby potentially alleviating neuroinflammation associated with various neurological disorders .

3. Anti-Inflammatory Effects

The compound demonstrates significant anti-inflammatory activity, making it a candidate for treating inflammatory diseases:

- Inhibition of Cytokine Production : this compound has been observed to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which play critical roles in chronic inflammation .

- Modulation of Immune Responses : Its ability to modulate immune responses may offer therapeutic benefits in conditions characterized by excessive inflammation .

Therapeutic Potential in Metabolic Disorders

Recent studies suggest that this compound may have beneficial effects on metabolic disorders such as obesity and diabetes:

- Regulation of Lipid Metabolism : It has been shown to influence lipid metabolism positively by reducing adipocyte differentiation and promoting lipolysis .

- Improvement of Insulin Sensitivity : this compound may enhance insulin sensitivity and glucose uptake in muscle cells, indicating its potential role in managing type 2 diabetes .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across various applications:

| Study | Application | Findings |

|---|---|---|

| King et al. (2009) | Anti-Cancer | Demonstrated selective cytotoxicity towards cancer cells without affecting normal cells. |

| Kim et al. (2019) | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cell lines treated with this compound. |

| Jung et al. (2016) | Inflammation | Reported significant inhibition of TNF-α production in macrophages treated with this compound. |

| Pan et al. (2013) | Metabolic Disorders | Indicated improved insulin sensitivity and reduced lipid accumulation in adipocytes. |

Mécanisme D'action

Timosaponin A1 exerts its effects through multiple molecular targets and pathways. It modulates the activity of enzymes and receptors involved in inflammation, apoptosis, and cell proliferation . Key pathways affected by this compound include the NF-κB, mTOR, and PI3K/AKT pathways . By interacting with these pathways, this compound can inhibit cancer cell growth, reduce inflammation, and protect neurons from damage .

Comparaison Avec Des Composés Similaires

Composés similaires

Timosaponin AIII : Une autre saponine stéroïdienne isolée de l'Anemarrhena asphodeloides Bunge ayant des activités pharmacologiques similaires.

Timosaponin BIII : Exhibits hypoglycemic and anti-inflammatory effects.

Sarsasapogenin : Une sapogénine présentant des propriétés anticancéreuses et anti-inflammatoires.

Unicité

La Timosaponin A1 est unique en raison de sa structure moléculaire spécifique, qui lui permet d'interagir avec un large éventail de cibles et de voies moléculaires . Sa capacité à moduler simultanément plusieurs voies de signalisation en fait un composé polyvalent ayant des applications thérapeutiques potentielles dans diverses maladies .

Activité Biologique

Timosaponin A1 is a saponin compound derived from various plant sources, particularly those used in traditional Chinese medicine. While research on this compound itself is limited, studies on its analogues, particularly Timosaponin A-III and B-II, provide insights into its potential biological activities. This article summarizes the biological activity of this compound based on available literature, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Timosaponins

Timosaponins are steroidal saponins known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This compound is structurally similar to Timosaponin A-III and B-II, which have been studied extensively for their pharmacological properties.

1. Anticancer Activity

Although specific studies on this compound are scarce, the following findings regarding its analogues suggest potential anticancer properties:

- Timosaponin A-III has demonstrated significant cytotoxic effects across various cancer cell lines. It induces apoptosis through mechanisms involving the activation of caspases and mitochondrial dysfunction, characterized by increased reactive oxygen species (ROS) production and cytochrome c release .

- Timosaponin B-II has shown anti-inflammatory effects that may contribute to its anticancer activity by reducing inflammation-related tumor promotion .

The mechanisms by which Timosaponins exert their biological effects include:

- Induction of Apoptosis : Timosaponin A-III promotes apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial integrity .

- Cell Cycle Arrest : Studies indicate that Timosaponin A-III can induce cell cycle arrest at the G2/M phase in non-small cell lung cancer (NSCLC) cells .

- Autophagy Induction : Research shows that Timosaponin A-III induces autophagy prior to apoptosis in HeLa cells. This process is characterized by the formation of autophagic vacuoles and is believed to have a protective role against apoptosis .

3. Antiangiogenic Effects

Timosaponin A-III has been reported to exhibit antiangiogenic properties through the inhibition of vascular endothelial growth factor (VEGF) signaling pathways. This effect was observed in human umbilical vein endothelial cells (HUVECs) and zebrafish models, suggesting its potential utility in cancer treatment by inhibiting tumor neovascularization .

Summary of Findings

Case Studies

While direct case studies focusing exclusively on this compound are lacking, the following highlights from related compounds illustrate potential avenues for future research:

-

Timosaponin A-III in Cancer Treatment :

- In vitro studies have shown that treatment with Timosaponin A-III results in significant reductions in cell viability across various cancer cell lines, including breast and lung cancers.

- Animal models demonstrated that administration of Timosaponin A-III led to decreased tumor volumes and improved survival rates.

-

Potential Applications :

- The promising anticancer activities observed in related compounds suggest that further investigation into this compound could reveal similar therapeutic potentials.

Propriétés

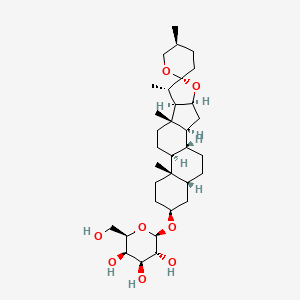

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O8/c1-17-7-12-33(38-16-17)18(2)26-24(41-33)14-23-21-6-5-19-13-20(8-10-31(19,3)22(21)9-11-32(23,26)4)39-30-29(37)28(36)27(35)25(15-34)40-30/h17-30,34-37H,5-16H2,1-4H3/t17-,18-,19+,20-,21+,22-,23-,24-,25+,26-,27-,28-,29+,30+,31-,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEIIZNXGCIAAL-MYNIFUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions that Timosaponin A1 was identified in thermally processed radishes. What is the significance of this finding in the context of food science and potentially enhancing the nutritional value of plant-based foods?

A1: The identification of this compound in thermally processed radishes is significant for several reasons []. Firstly, it demonstrates that thermal processing can induce the conversion of plant compounds into potentially more bioactive forms. While Tupistroside G was the dominant saponin in untreated radishes, thermal processing led to the emergence of this compound and Asparagoside A. This finding suggests that traditional food processing methods, such as pickling, could be optimized to enhance the presence of specific bioactive compounds like this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.